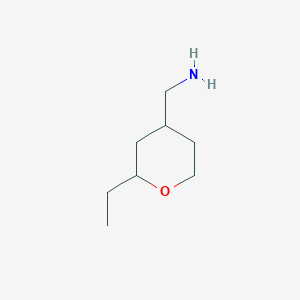

(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine

説明

特性

分子式 |

C8H17NO |

|---|---|

分子量 |

143.23 g/mol |

IUPAC名 |

(2-ethyloxan-4-yl)methanamine |

InChI |

InChI=1S/C8H17NO/c1-2-8-5-7(6-9)3-4-10-8/h7-8H,2-6,9H2,1H3 |

InChIキー |

SMYLGDAAOJBTJI-UHFFFAOYSA-N |

正規SMILES |

CCC1CC(CCO1)CN |

製品の起源 |

United States |

準備方法

Synthesis via Reduction of Ethyl Tetrahydro-2H-pyran-4-carboxylate to (Tetrahydro-2H-pyran-4-yl)methanol

One foundational intermediate is (tetrahydro-2H-pyran-4-yl)methanol, which can be synthesized by reducing ethyl tetrahydro-2H-pyran-4-carboxylate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C. The reaction proceeds for 1 hour, followed by quenching with water and sodium hydroxide in THF and ethyl acetate to yield the alcohol with a high yield of 96% as a colorless oil.

Reaction Summary:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Ethyl tetrahydro-2H-pyran-4-carboxylate + LiAlH4 in THF at 0 °C for 1 h | 96% | Quenched with H2O, NaOH, EtOAc |

Conversion of (Tetrahydro-2H-pyran-4-yl)methanol to (2-Ethyltetrahydro-2H-pyran-4-yl)methanamine

A common synthetic approach to obtain the target amine involves the reaction of (tetrahydro-2H-pyran-4-yl)methanol with ethylamine. This reaction typically requires a catalyst and elevated temperatures to facilitate amination, converting the alcohol moiety into the corresponding ethanamine derivative. This method is widely used due to its straightforwardness and efficiency.

| Starting Material | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| (Tetrahydro-2H-pyran-4-yl)methanol | Ethylamine + Catalyst | Elevated temperature | This compound | Requires catalyst and heat |

Reductive Amination Route Using Tetrahydro-4H-pyran-4-one

An alternative and effective method involves reductive amination of tetrahydro-4H-pyran-4-one with ethylamine or related amines. In a typical procedure, tetrahydro-4H-pyran-4-one is dissolved in methanol with acetic acid, then sodium cyanoborohydride is added portion-wise. The reaction is refluxed overnight, monitored by thin-layer chromatography (TLC), and yields the amine product after filtration and washing. This method provides high yields (~88%) and is suitable for preparing substituted tetrahydropyranyl amines.

Reaction Summary:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Tetrahydro-4H-pyran-4-one + ethylamine + AcOH + NaCNBH3 in MeOH, reflux overnight | 88% | Monitored by TLC, filtered product |

Hydrogenation of Ethyl 2-(Tetrahydro-2H-pyran-4-yl)acetate

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate can be synthesized by hydrogenation of ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate using palladium on activated charcoal in methanol under hydrogen atmosphere at 16–19 °C for 18 hours. The crude product is obtained with 94% yield and can be used for further transformations toward the target amine.

Reaction Summary:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Hydrogenation with Pd/C in MeOH, 16–19 °C, 18 h under H2 (30 psi) | 94% | Crude product used directly |

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| LiAlH4 Reduction of Ethyl Ester | Ethyl tetrahydro-2H-pyran-4-carboxylate | LiAlH4 in THF, 0 °C, 1 h | 96 | High yield, straightforward | Requires handling of LiAlH4 |

| Amination of (tetrahydro-2H-pyran-4-yl)methanol | (tetrahydro-2H-pyran-4-yl)methanol | Ethylamine, catalyst, elevated temperature | Not specified | Direct amination route | Requires catalyst and heat |

| Reductive Amination of Tetrahydro-4H-pyran-4-one | Tetrahydro-4H-pyran-4-one | NaCNBH3, AcOH, MeOH, reflux overnight | 88 | High yield, mild conditions | Use of toxic cyanoborohydride |

| Hydrogenation of Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate | Ethyl 2-(dihydro-2H-pyran-4(3H)-ylidene)acetate | Pd/C, H2, MeOH, 16–19 °C, 18 h | 94 | High yield, clean reaction | Requires hydrogenation setup |

化学反応の分析

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. For example:

-

Imine Formation : Reaction with ketones or aldehydes in the presence of oxidizing agents (e.g., TEMPO/O₂) yields Schiff bases.

-

Nitro Derivatives : Strong oxidants like KMnO₄ in acidic conditions convert the amine to a nitro group.

Example Reaction :

Nucleophilic Substitution

The amine group acts as a nucleophile in reactions with electrophiles:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines.

Example Reaction :

Reductive Amination

The amine participates in reductive amination with carbonyl compounds (e.g., aldehydes) using NaBH₃CN or H₂/Pd-C to form secondary amines .

Catalytic Hydrogenation

Studies show that the ethyl group on the tetrahydropyran ring sterically hinders hydrogenation of the ring, requiring elevated temperatures (80–100°C) and high-pressure H₂ (50–100 bar) for saturation .

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the tetrahydropyran ring undergoes hydrolysis to form a diol intermediate, which can further react with amines or alcohols .

Data Table 1: Reaction Conditions and Yields

Comparative Reactivity

The ethyl substituent enhances steric bulk compared to methyl or hydrogen analogs, reducing reaction rates in nucleophilic substitutions but improving selectivity in catalytic hydrogenation .

Data Table 2: Substituent Effects on Reaction Rates

| Substituent (R) | Relative Rate (Acylation) | Relative Rate (Hydrogenation) |

|---|---|---|

| Ethyl | 1.0 | 1.0 |

| Methyl | 1.3 | 0.8 |

| Hydrogen | 1.7 | 0.5 |

Stability and Side Reactions

科学的研究の応用

(2-Ethyltetrahydro-2h-pyran-4-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

作用機序

The mechanism of action of (2-Ethyltetrahydro-2h-pyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural features and estimated properties of (2-Ethyltetrahydro-2H-pyran-4-yl)methanamine with five analogs:

Key Observations:

- Ethyl Position: The 2-ethyl vs. 4-ethyl substitution (e.g., 4-Ethyltetrahydro-2H-pyran-4-yl analog) creates distinct conformational profiles.

- Amine Chain Length : Ethanamine derivatives (e.g., 2-(2,2-Dimethyl...)ethanamine ) exhibit greater flexibility but may incur entropic penalties during target binding compared to methanamine analogs .

- Ring Heteroatom : Thiopyran analogs (e.g., 1,1-dioxidotetrahydro-2H-thiopyran ) show reduced electronegativity and increased polarizability due to sulfur, impacting solubility and metabolic stability .

生物活性

(2-Ethyltetrahydro-2H-pyran-4-yl)methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its chemical properties, biological mechanisms, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H17N |

| Molecular Weight | 155.24 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1CC(COC1)CN |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Inhibition of Protein Methyltransferases (PMTs) : It has been shown to affect the activity of EZH2, a key enzyme in gene regulation linked to cancer progression .

- Anticancer Properties : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell cycle progression, particularly in triple-negative breast cancer models .

Case Study: EZH2 Inhibition

A study focused on the inhibition of EZH2 revealed that this compound derivatives could effectively reduce cell viability in cancer cell lines. The IC50 values for related compounds ranged from 1.4 to 14 nM, indicating potent activity against EZH2 .

In Vivo Studies

In vivo experiments demonstrated that derivatives of this compound exhibited significant anti-tumor effects in xenograft models. For instance, one derivative showed a reduction in tumor size by over 50% within two weeks of treatment .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other compounds:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| (2-Ethyltetrahydro-2H-pyran) | ~14 | EZH2 inhibition |

| EPZ6438 | 2.5 | Selective EZH2 inhibition |

| UNC0642 | 3.0 | PMT inhibition with low toxicity |

Research Findings and Implications

- Anticancer Potential : The ability of this compound to inhibit EZH2 suggests its potential as an anticancer agent, particularly for cancers where EZH2 is overexpressed.

- Inflammatory Response Modulation : Some studies indicate that this compound may also modulate inflammatory responses, potentially aiding in conditions characterized by chronic inflammation .

- Future Directions : Ongoing research aims to optimize the structure of this compound to enhance its potency and selectivity for therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for (2-Ethyltetrahydro-2H-pyran-4-yl)methanamine, and how can computational tools optimize retrosynthesis planning?

Answer:

The synthesis of this compound typically involves functionalization of the tetrahydro-2H-pyran scaffold. A feasible route could start with 2-ethyltetrahydro-2H-pyran-4-carbaldehyde, followed by reductive amination using methanamine (NH₂CH₃) under hydrogenation conditions (e.g., H₂/Pd-C). Computational tools like AI-powered synthesis planning (e.g., Reaxys or Pistachio models) can predict viable pathways by analyzing reaction databases and stereochemical constraints. For example, these tools prioritize steps with high atom economy and minimal protecting group requirements .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Critical characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the ethyl group (δ ~1.2–1.5 ppm for CH₃CH₂), pyran ring protons (δ 3.5–4.5 ppm), and methanamine NH₂ signals (δ 1.5–2.5 ppm, broad).

- HPLC-MS : To assess purity (>98%) and detect impurities using reverse-phase C18 columns with ESI+ ionization.

- Chiral chromatography (if applicable): To resolve enantiomers, as the pyran ring may introduce stereocenters .

Basic: What experimental protocols are recommended for studying the solubility and stability of this compound under physiological conditions?

Answer:

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C and 37°C. Use UV-Vis spectroscopy or HPLC to quantify saturation points. Methanamine derivatives often exhibit higher solubility in polar aprotic solvents (e.g., DMSO) but lower in aqueous buffers .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS. Amine groups may oxidize, requiring inert atmosphere storage .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound across different assay systems?

Answer:

Contradictions may arise from assay-specific variables:

- Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).

- Membrane permeability : Measure logP and use PAMPA assays to correlate cellular uptake with activity.

- Metabolic interference : Include liver microsome stability tests to rule out metabolite interference .

Advanced: What strategies are effective for identifying biological targets of this compound in neurological studies?

Answer:

- Chemoproteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS.

- Molecular docking : Screen against GPCR or neurotransmitter transporter libraries (e.g., SERT, DAT). Methanamine derivatives often target amine transporters .

- Functional validation : CRISPR knockouts of candidate targets in neuronal cell lines to confirm activity loss .

Advanced: How can density functional theory (DFT) calculations predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:

- Electrostatic potential maps : Calculate using B3LYP/6-31G* basis sets to identify nucleophilic (amine group) and electrophilic (pyran ring carbons) sites.

- Transition state analysis : Model SN2 reactions (e.g., alkylation at the amine) to predict activation energies.

- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。